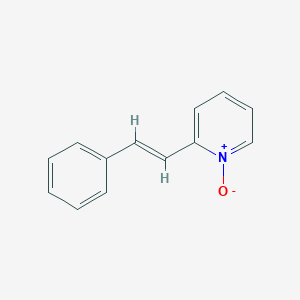

2-(2-Phenylvinyl)pyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it features a phenylvinyl group attached to the second position of the pyridine ring

Métodos De Preparación

The synthesis of 2-(2-Phenylvinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridine N-oxides . Industrial production methods may involve the use of transition metal-catalyzed reactions to enhance yield and selectivity.

Análisis De Reacciones Químicas

2-(2-Phenylvinyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

Common Reagents and Conditions: Reagents such as peracids for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and alkylating agents for substitution reactions are commonly used.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and pyridinium salts.

Aplicaciones Científicas De Investigación

2-(2-Phenylvinyl)pyridine 1-oxide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-Phenylvinyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form complexes with various Lewis acids . The molecular pathways involved include the activation of specific enzymes or receptors that interact with the pyridine N-oxide moiety .

Comparación Con Compuestos Similares

2-(2-Phenylvinyl)pyridine 1-oxide can be compared with other pyridine derivatives such as:

Pyridine: A simpler structure without the N-oxide group, exhibiting different reactivity and basicity.

2-Hydroxypyridine-N-oxide: Similar in having an N-oxide group but with a hydroxyl group at the second position, leading to different chemical properties and applications.

4-Pyridone: Lacks the N-oxide group and has a carbonyl group instead, resulting in distinct reactivity patterns.

Actividad Biológica

2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound characterized by its unique structure, which includes a pyridine ring and a phenylvinyl group. The molecular formula for this compound is C13H11NO, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's structure allows for various chemical reactions, including oxidation and reduction processes. The N-oxide functional group plays a significant role in its reactivity and biological interactions. The following table summarizes the key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 197.23 g/mol |

| Solubility | >29.6 µg/mL (pH 7.4) |

| IUPAC Name | 1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its N-oxide group. This group can act as both a nucleophile and an electrophile, facilitating complex formation with Lewis acids and influencing cellular pathways.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study focusing on diarylmethane compounds, including similar structures, demonstrated their ability to inhibit cancer cell proliferation effectively. The study identified key apoptotic markers such as phospho-p38 and caspase-3, highlighting the compound's potential in targeting cancer cell survival signaling pathways .

Case Study:

In a comparative analysis of various diarylmethane derivatives, one compound closely related to this compound showed a high inhibition rate on colorectal cancer cells, with non-toxic effects on normal fibroblasts at concentrations below 100 µM. This indicates a favorable therapeutic index for further development .

Antimicrobial Activity

The biological derivatives of this compound have also been explored for their antimicrobial properties. Studies suggest that pyridine N-oxides can disrupt bacterial cell membranes or interfere with essential metabolic processes in microorganisms, making them potential candidates for developing new antibiotics.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against several cancer cell lines. The following table summarizes some key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | <50 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | <30 | Inhibition of cell proliferation |

| HCT116 (Colorectal) | <40 | Disruption of survival signaling pathways |

Molecular Interaction Studies

Molecular modeling studies have indicated that the compound binds effectively to critical proteins involved in cancer progression, such as AKT and ERK pathways. These interactions suggest a mechanism where the compound may inhibit tumor growth by modulating these signaling pathways .

Propiedades

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPYKDBFDQXXAM-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.